Quinolin-1(2H)-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-hydroxy-2H-quinoline |
InChI |
InChI=1S/C9H9NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6,11H,7H2 |
InChI Key |
QTODCAWXQQKXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1O |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 1 2h Ol and Its Congeners
Classical and Named Reactions in Quinolinone Synthesis
Several named reactions have become cornerstones in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones, the two primary isomers of hydroxyquinolines. These methods typically involve the cyclization of substituted aniline (B41778) derivatives.
The Camps cyclization, first reported by Rudolf Camps in 1899, is a fundamental reaction that converts an o-acylaminoacetophenone into a hydroxyquinoline using a base, such as sodium hydroxide. mdpi.comwikipedia.orgdrugfuture.com The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com A key feature of the Camps reaction is its potential to yield two different isomers, a quinolin-2(1H)-one or a quinolin-4(1H)-one, depending on which enolate is formed during the reaction. wikipedia.orgchem-station.com
The direction of cyclization is influenced by the structure of the starting material and the reaction conditions. mdpi.comwikipedia.org The mechanism involves the deprotonation of one of two possible α-carbons, leading to two distinct enolates that can cyclize.
Pathway A (to Quinolin-4-one): Deprotonation of the methylene (B1212753) group of the acetophenone (B1666503) portion leads to the formation of a 4-quinolone derivative. wikipedia.org
Pathway B (to Quinolin-2-one): Deprotonation of the methylene group of the N-acyl group results in a 2-quinolone derivative. wikipedia.org
The table below illustrates how the choice of substituent on the amino nitrogen can direct the outcome of the cyclization.
| Starting Material (o-Acylaminoacetophenone) | Base/Conditions | Major Product(s) | Reference |
| N-Acetyl-2-aminoacetophenone | Ethanolic NaOH | Mixture of 2-methyl-4-quinolone and 4-methyl-2-quinolone | drugfuture.com |
| N-Benzoyl-2-aminoacetophenone | Ethanolic NaOH | 2-Phenyl-4-quinolone | mdpi.com |
| N-(2-Acylaryl)amides | Base-catalyzed intramolecular cyclization | Quinolin-4-one or Quinolin-2-one | mdpi.com |
In a modern variation, the Buchwald group developed a two-step synthesis where an o-halogenoacetophenone is first amidated using copper catalysis, followed by a base-mediated Camps cyclization to produce 2-aryl-4-quinolones in high yields. mdpi.comwikipedia.org
The Knorr quinoline (B57606) synthesis, discovered by Ludwig Knorr in 1886, traditionally involves the reaction of a β-ketoanilide with a strong acid, typically concentrated sulfuric acid, to form a 2-hydroxyquinoline (B72897) (quinolin-2(1H)-one). iipseries.orgdrugfuture.comsynarchive.com The reaction proceeds by the cyclization of the β-ketoanilide intermediate, which is formed from the condensation of an aniline with a β-ketoester.
The mechanism involves the initial formation of the anilide, which upon heating in acid, cyclizes with the loss of water to yield the quinolone product. While the classic Knorr synthesis yields 2-quinolones, modifications in reaction conditions can lead to different isomers. A 1964 study found that while a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, using a smaller amount of PPA can result in the competing formation of a 4-hydroxyquinoline (B1666331). wikipedia.org This occurs because with less acid, the intermediate can fragment and recombine to form the 4-hydroxyquinoline isomer. wikipedia.org
Modifications to the substrate can also alter the reaction's course. For instance, the use of β-ketoesters that lack protons at the α-position has been explored to control the cyclization pathway.
While the Friedländer and Doebner-Miller reactions are primarily known for synthesizing quinolines, specific variations and extensions of these methods can be used to form quinolinone structures.
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, catalyzed by either acid or base. wikipedia.orgorganicreactions.orgjk-sci.com The reaction is highly versatile but depends on the availability of the 2-aminoaryl carbonyl starting materials. researchgate.net A significant variation for quinolinone synthesis is the Niementowski reaction, which is considered an extension of the Friedländer synthesis. organicreactions.org The Niementowski reaction uses an anthranilic acid condensed with a carbonyl compound to specifically form 4-hydroxyquinolines (quinolin-4(1H)-ones). organicreactions.org
The Doebner-Miller reaction is an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to produce quinolines. synarchive.comwikipedia.org The reaction, also known as the Skraup-Doebner-von Miller synthesis, typically requires an oxidizing agent. iipseries.orgacs.org The mechanism involves a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration/oxidation. wikipedia.org While this method generally yields substituted quinolines, the strategic choice of starting materials can be adapted for quinolinone synthesis, although this is less common than its use for quinolines. The regioselectivity is a key consideration, with reactions often proceeding via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl. acs.org
The Conrad–Limpach synthesis is a powerful and widely used method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. iipseries.orgjptcp.com The reaction, first described in 1887, involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com
The synthesis is notably temperature-dependent. At lower temperatures (e.g., room temperature), the reaction favors the kinetic product, a β-aminoacrylate, resulting from the aniline attacking the more reactive keto group. wikipedia.orgyoutube.com To achieve the desired 4-quinolone, the reaction must be heated to high temperatures (around 250 °C), which facilitates the thermodynamically controlled cyclization of the intermediate. wikipedia.orgsynarchive.com This high-temperature step is crucial for overcoming the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring-closing. nih.gov
The mechanism proceeds through the following key steps:
Formation of a Schiff base from the aniline and the β-ketoester. wikipedia.org
Keto-enol tautomerization. wikipedia.org
A high-temperature, intramolecular hetero-Diels–Alder or electrocyclic reaction to form a tricyclic hemiketal intermediate. mdpi.com
Elimination of alcohol (e.g., ethanol) and subsequent tautomerization to yield the stable quinolin-4-one product. mdpi.comwikipedia.org
Due to the high temperatures required, the choice of solvent is critical. High-boiling point solvents are traditionally used. The table below summarizes a study on the effect of different solvents on the reaction yield.
| Solvent | Boiling Point (°C) | Yield (%) | Reference |
| Mineral Oil | >300 | 85 | nih.gov |
| Dowtherm A | 257 | 82 | nih.gov |
| 1,2,4-Trichlorobenzene | 214 | 75 | nih.gov |
| 2-Nitrotoluene | 222 | 67 | nih.gov |
| Propylene Carbonate | 240 | 38 | nih.gov |
Contemporary and Environmentally Conscious Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for constructing the quinolinone core. These strategies often rely on catalysis to avoid the harsh conditions and stoichiometric reagents used in classical syntheses. acs.org
Transition Metal Catalysis has emerged as a powerful tool for quinolinone synthesis, offering milder reaction conditions, higher yields, and broader functional group tolerance compared to traditional methods. researchgate.netias.ac.in Various metals, including palladium, copper, cobalt, and ruthenium, have been employed to catalyze C-H activation, cross-coupling, and cyclization reactions. mdpi.comacs.org
Copper-Catalyzed Reactions: Copper catalysts are effective for domino reactions. For example, a one-pot strategy involves the reaction of anilines and aldehydes, proceeding through C-H functionalization and C-N/C-C bond formation, using molecular oxygen as a green oxidant. ias.ac.in
Palladium-Catalyzed Reactions: Palladium is often used in carbonylation reactions. A Pd-catalyzed process can convert 2-iodoaniline (B362364) and an alkyne into a quinolin-4-one through a Sonogashira carbonylation followed by cyclization. mdpi.com
Cobalt-Catalyzed Reactions: Earth-abundant cobalt catalysts have been used for C-H bond activation to cyclize acetophenones and anilines into quinoline skeletons. mdpi.com Ligand-free cobalt systems can also catalyze the cyclization of 2-aminoaryl alcohols with ketones. mdpi.com
Ruthenium-Catalyzed Reactions: Ruthenium has been used in the [3+3] annulation of anilines with allyl alcohols to synthesize substituted quinolines, employing a traceless directing group strategy. researchgate.net
The table below highlights some examples of transition metal-catalyzed quinolinone syntheses.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| CuBr/ZnI₂ | C-H Activation/Annulation | Anilines, Aldehydes | Substituted Quinolines | ias.ac.in |
| Pd(OAc)₂/Mo(CO)₆ | Carbonylative Annulation | 2-Iodoanilines, Terminal Alkynes | 2,3-Disubstituted 4-Quinolones | mdpi.com |
| Cp*Co(III) | C-H Activation/Cyclization | Acetophenone, Aniline | Quinolines | mdpi.com |
| Cu(I) | Annulation | Ketone Oxime Acetates, o-Trifluoroacetyl Anilines | 4-Trifluoromethyl Quinolines | mdpi.com |
Organocatalysis represents a green chemistry approach, utilizing small, metal-free organic molecules to catalyze reactions. researchgate.netnih.gov This strategy avoids the cost and toxicity associated with many transition metals. researchgate.net Organocatalysts can activate substrates through various modes, such as Brønsted acid/base catalysis or iminium/enamine formation. nih.govdntb.gov.ua
Recent advancements include:
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical (grinding) conditions, producing quinazolinones rapidly and in high yield. nih.gov
Base Catalysis: Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed as organocatalysts for the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to form quinazolinones. nih.gov
Multi-component Reactions: Tetra-n-butylammonium fluoride (B91410) (TBAF) has been used as an organocatalyst in a one-pot, three-component cyclocondensation to synthesize pyranoquinoline derivatives in an environmentally friendly water-ethanol mixture. royalsocietypublishing.org
These organocatalytic methods often feature operational simplicity, high atom economy, and reduced environmental impact, making them attractive alternatives for the synthesis of quinolinone-based structures. researchgate.netnih.gov
Green Chemistry Principles: Microwave-Assisted and Solvent-Free Syntheses
In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have emerged as powerful tools for producing quinoline derivatives. acs.orgresearchgate.net These methods offer substantial benefits, including dramatically reduced reaction times, improved product yields, and enhanced safety profiles by minimizing the use of hazardous solvents. tandfonline.comresearchgate.net
Microwave irradiation, as an energy source, promotes rapid and clean chemical transformations. ijsat.orgbenthamdirect.com For instance, a one-pot, three-component synthesis of quinoline scaffolds using 5,5-dimethylcyclohexane-1,3-dione, acetanilide, and various substituted benzaldehydes can be completed in just 5 minutes under microwave irradiation, offering excellent yields. ijsat.org Similarly, polysubstituted quinolines have been synthesized from o-amino benzophenones and carbonyl compounds using a recyclable propylsulfonic acid catalyst under microwave conditions, with reaction times ranging from 30 to 210 minutes. tandfonline.com
Solvent-free, or neat, reaction conditions represent another cornerstone of green quinoline synthesis. acs.org These reactions, often conducted at elevated temperatures, can be highly efficient. A series of quinoline derivatives has been synthesized by reacting 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones in the presence of caesium iodide under solvent-free thermal conditions, noted for good yields and simple methodology. researchgate.net The Friedländer reaction, a classical method, has also been adapted to solvent-free conditions using catalysts like o-benzenedisulfonimide, which is non-corrosive and recyclable. mdpi.com Iron(III) chloride has also proven effective as a catalyst for the three-component reaction of anilines, aldehydes, and ethyl/methyl lactate (B86563) under solvent-free conditions at 110 °C. tandfonline.com
Table 1: Examples of Green Synthetic Methods for Quinoline Derivatives
| Synthesis Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|---|
| Microwave-Assisted | 5,5-dimethylcyclohexane-1,3-dione, acetanilide, benzaldehydes | Triethylamine, 180W, 120°C | 5 min | Excellent | ijsat.org |
| Microwave-Assisted | o-amino benzophenones, carbonyl compounds | Propylsulfonic acid, 80°C | 30-210 min | 22-93% | tandfonline.com |
| Solvent-Free | 2-aminoacetophenone, dimedone | Caesium Iodide, 100°C | 30 min | 96% | researchgate.net |
| Solvent-Free | 2-aminoarylketones, carbonyl compounds | o-benzenedisulfonimide | N/A | High | mdpi.com |
| Solvent-Free | Anilines, aldehydes, ethyl lactate | FeCl₃, 110°C | N/A | Good | tandfonline.com |
Multi-Component Reaction (MCR) Protocols for Diversification
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.orgrsc.org This approach is celebrated for its efficiency, atom economy, and ability to rapidly generate molecular diversity, making it a cornerstone of modern drug discovery and organic synthesis. rsc.org Various MCRs, including the Povarov, Ugi, and Doebner reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.orgthieme-connect.com
The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is a prominent method for producing substituted N-heterocycles. rsc.org A microwave-assisted, catalyst-free Povarov-type MCR has been developed for the rapid synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. rsc.org Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) and Iron(III) chloride (FeCl₃) have also been used to mediate three-component couplings of aldehydes, amines, and alkynes to yield polysubstituted quinolines, with Yb(OTf)₃ generally providing higher yields. scielo.br
Another significant MCR is the Ugi four-component reaction (Ugi-4CR), which has been employed in innovative, orthogonal protocols to construct polycyclic quinazolinones. acs.org These strategies involve either an initial Ugi reaction followed by a palladium-catalyzed annulation or the use of cyanamide (B42294) as an amine component followed by a radical-induced cyclization. acs.org
Table 2: Overview of Multi-Component Reactions for Quinoline Synthesis
| MCR Type | Key Reactants | Catalyst/Mediator | Key Feature | Source(s) |
|---|---|---|---|---|
| Povarov-type | Anilines, Alkynes, Paraformaldehyde | Camphor sulphonic acid (CSA) | Metal-free, microwave-assisted [4+2] cycloaddition | rsc.org |
| Lewis Acid-Mediated | Aldehydes, Amines, Alkynes | Yb(OTf)₃ or FeCl₃ | Three-component coupling for polysubstituted quinolines | scielo.br |
| Doebner Reaction | Anilines, Aldehydes, Pyruvic acid | BF₃·THF | Suitable for electron-deficient anilines | thieme-connect.com |
| Ugi-4CR Based | Aldehyde, Amine, Carboxylic Acid, Isocyanide | None (followed by cyclization) | Rapid construction of polycyclic quinazolinone scaffolds | acs.org |
Oxidative Annulation Strategies
Oxidative annulation has become a vital strategy for quinoline synthesis, often relying on transition-metal-catalyzed C-H bond activation. mdpi.com These methods provide efficient and atom-economical pathways to construct the quinoline core. Rhodium(III) catalysis, in particular, has been effective in the oxidative annulation of functionalized pyridines with alkynes to selectively produce quinolines. snnu.edu.cnnih.gov This process involves a cascade of C-H activations, and the selectivity can be dependent on the oxidant used, such as copper(II) acetate (B1210297) (Cu(OAc)₂). snnu.edu.cnnih.gov
Potassium persulfate (K₂S₂O₈) has been used to promote an oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine (═CH−) equivalent, leading to 4-arylquinolines. nih.govresearchgate.net The mechanism involves the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. nih.gov Furthermore, metal-free protocols have been developed, for instance, using methanesulfonic acid (MSA) and sodium iodide (NaI) to facilitate the aza-Michael addition and intramolecular annulation of enaminones with anthranils to form 3-acyl quinolines. researchgate.net
Regioselective Functionalization and Derivatization
The ability to selectively introduce functional groups at specific positions on the quinoline scaffold is crucial for modulating its chemical and biological properties. Research in this area focuses on controlling the regioselectivity of reactions like alkylation and electrophilic or nucleophilic substitutions.
N- and O-Alkylation Studies and Selectivity in Quinolin-2(1H)-one Derivatives
Quinolin-2(1H)-one and its derivatives possess two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity of this reaction is highly dependent on the substitution pattern of the quinolinone ring and the reaction conditions, such as the base and solvent used. researchgate.netnih.gov
Studies have shown that the alkylation of quinolin-2(1H)-one and its derivatives substituted at the C6 or C7 positions with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) typically yields a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net In contrast, when the same reaction is performed on 8-substituted quinolin-2(1H)-ones (e.g., 8-methoxy, 8-benzyloxy, or 8-chloro derivatives), O-alkylation occurs exclusively. researchgate.net This suggests that steric hindrance from the C8 substituent plays a decisive role in directing the alkylating agent to the oxygen atom. researchgate.net The choice of solvent and base can also dramatically influence selectivity, with some conditions favoring N-alkylation while others, such as using a silver salt of the quinolinone, can lead exclusively to the O-alkylated product. nih.govresearchgate.net
Table 3: Regioselectivity in the Alkylation of Substituted Quinolin-2(1H)-ones
| Quinolin-2(1H)-one Substituent | Alkylating Agent | Conditions | Product(s) | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Unsubstituted | 2-Bromoacetophenone | K₂CO₃, DMF | Major N-alkylation, minor O-alkylation | N-alkylation is favored in the absence of significant steric hindrance. | researchgate.net |
| 6- or 7-Substituted (OMe, OBn, Cl) | 2-Bromoacetophenone | K₂CO₃, DMF | Major N-alkylation, minor O-alkylation | Substituents at C6/C7 do not prevent N-alkylation. | researchgate.net |
| 8-Substituted (OMe, OBn, Cl) | 2-Bromoacetophenone | K₂CO₃, DMF | Exclusive O-alkylation | Steric effect of the C8 substituent directs alkylation to the oxygen. | researchgate.net |
| 8-Benzyloxy | Various | Classical and Phase Transfer | Variable N/O ratio | Selectivity is highly dependent on solvent and reaction conditions. | researchgate.netuea.ac.uk |
Electrophilic and Nucleophilic Substitution Strategies on the Quinoline Scaffold
The reactivity of the quinoline scaffold towards substitution is dictated by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. quimicaorganica.orgyoutube.com
Electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially on the benzene ring, as it is more electron-rich than the pyridine ring. quimicaorganica.orguop.edu.pk The substitution happens at positions C5 and C8. uop.edu.pkreddit.com This regioselectivity is explained by the greater stability of the cationic intermediate (sigma complex) formed when the electrophile attacks at these positions, compared to attack at C6 or C7. quimicaorganica.org
Nucleophilic substitution , conversely, takes place on the electron-deficient pyridine ring. youtube.com The most favorable positions for nucleophilic attack are C2 and C4. youtube.comquimicaorganica.org This is because the nitrogen atom withdraws electron density, making these carbons electrophilic. youtube.com In cases of nucleophilic substitution on halogenated quinolines, the reaction proceeds readily at positions 2 and 4 via an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the electronegative nitrogen atom. quimicaorganica.org Nucleophilic attack at C2 is often preferred over C4, a preference that can be influenced by the specific nucleophile and reaction conditions. quora.com
Synthesis of Structurally Complex Quinoline-Based Hybrid Molecules
Molecular hybridization, a strategy in drug design, involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a new mode of action. nih.govthesciencein.org The quinoline scaffold is a popular component in this approach due to its proven pharmacological relevance. nih.govnih.gov
A wide variety of quinoline-based hybrid molecules have been synthesized. For example, hybrids combining quinoline with chalcone (B49325) moieties have been created and investigated for their biological potential. nih.gov These are often synthesized via a Claisen-Schmidt condensation between a quinoline acetophenone derivative and a substituted benzaldehyde. ukzn.ac.za Other notable examples include linking the quinoline nucleus to other heterocyclic systems like benzimidazoles, pyrazolines, and rhodanine. ukzn.ac.za The synthesis of quinoline-coumarin hybrids has also been achieved through multi-component reactions like the Ugi reaction. researchgate.net These complex molecules are designed to target multiple biological pathways, potentially overcoming issues like drug resistance. thesciencein.org
Advanced Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of Quinolin-1(2H)-ol and its Derivatives
The chemical behavior of this compound, which exists in tautomeric equilibrium with 2-hydroxyquinoline (B72897), is multifaceted. Its structure, which can be viewed as a vinylogous amide, allows for diverse reaction pathways, including electrophilic and nucleophilic attacks, as well as processes mediated by radical intermediates.
The reactivity of the quinoline (B57606) nucleus is distinctly polarized. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions. youtube.comnoveltyjournals.com Conversely, the benzene (B151609) ring is comparatively electron-rich, making it the preferred site for electrophilic substitution, which typically occurs at the C5 and C8 positions. youtube.com
In the case of Quinolin-1(2H)-one and its derivatives (carbostyrils), the situation is more complex. Alkylation reactions, for instance, can proceed via either N-alkylation or O-alkylation depending on the substitution pattern and reaction conditions. Studies on various quinolin-2(1H)-one derivatives have shown that while alkylation often favors the nitrogen atom, the presence of substituents at the C8 position can exclusively direct the reaction to the oxygen atom, yielding O-alkylated products. researchgate.net This demonstrates the dual nucleophilic character of the ambident N-C-O system.
While direct electrophilic C-H functionalization of the electron-deficient pyridine ring is challenging, innovative strategies have been developed. A nickel-catalyzed method for the C3-H functionalization of quinolines with various electrophiles has been reported. polyu.edu.hk The proposed mechanism does not involve direct electrophilic attack on the quinoline ring. Instead, it proceeds through the formation of a 1,4-dihydroquinoline (B1252258) intermediate following the 1,4-addition of a nickel hydride species. This dihydroquinoline is significantly more nucleophilic than the parent aromatic quinoline and subsequently attacks the external electrophile, leading to the C3-functionalized product after oxidative aromatization. polyu.edu.hk
Table 1: Regioselectivity in Quinoline Reactions
| Reaction Type | Preferred Positions | Rationale |
|---|---|---|
| Nucleophilic Attack | C2, C4 | Electron-deficient pyridine ring makes these positions electrophilic. youtube.comquora.com |
| Electrophilic Attack | C5, C8 | Electron-rich carbocyclic (benzene) ring is favored over the deactivated pyridine ring. youtube.com |
| Alkylation of Quinolin-2(1H)-one | N1 or O2 | Ambident nucleophile; regioselectivity is influenced by substituents and conditions. researchgate.net |
| Ni-Catalyzed Electrophilic Functionalization | C3 | Proceeds via a more nucleophilic 1,4-dihydroquinoline intermediate. polyu.edu.hk |
Radical reactions have emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.gov These methods often proceed under mild conditions with high efficiency and step economy, providing access to complex molecular architectures. nih.gov
Radical-mediated cyclization is a prominent strategy for constructing the quinoline scaffold. nih.gov For example, an efficient one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones involves an iodine-mediated desulfurative cyclization step. nih.gov This tandem process highlights how radical-type mechanisms can be integrated into multi-step syntheses to build the heterocyclic ring system. nih.gov Similarly, thiyl radicals are known to be versatile intermediates for initiating carbocyclization cascades. mdpi.com
The quinoline ring can also undergo fascinating rearrangement processes under radical conditions. Flash vacuum thermolysis (FVT) of precursors that generate 2-quinolylcarbene leads to a rearrangement to form 1-naphthylnitrene. nih.gov This transformation connects the quinoline and naphthalene (B1677914) ring systems through reactive carbene and nitrene intermediates. Furthermore, certain photochemical reactions, such as the photoinduced Hofmann-Martius rearrangement of quinoline-caged anilines, are initiated by a photochemical bond cleavage to form a radical ion pair, which then recombines and rearranges. nih.gov
Spectroscopic Monitoring of Reaction Intermediates and Kinetics
Understanding the intricate mechanisms of chemical reactions, especially those that proceed rapidly through short-lived intermediates, requires sophisticated analytical techniques. Time-resolved spectroscopy has been instrumental in observing the transient species involved in the reactions of quinoline derivatives.
Femtosecond and nanosecond transient absorption (fs-TA and ns-TA) spectroscopy have been employed to directly observe the ultrafast photoinduced C–N bond cleavage and rearrangement of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)-caged amines. nih.gov Upon photoexcitation, characteristic transient absorption profiles corresponding to the singlet excited state (S₁) were observed, with excited-state absorption (ESA) and stimulated emission (SE) bands appearing and evolving on a picosecond timescale. nih.gov The decay of these signals and the appearance of new absorption bands allowed for the direct detection of a recombined intermediate and the determination of the kinetics of its formation, providing a logical photodynamic mechanism for the rearrangement. nih.gov
Time-resolved infrared (TRIR) spectroscopy has also provided critical mechanistic insights. In the study of the photolysis of 8-bromo-7-hydroxyquinoline (BHQ), TRIR experiments, in conjunction with Stern-Volmer quenching studies and ¹⁸O-labeling, suggested that the reaction proceeds through a solvent-assisted photoheterolysis (SN1) mechanism on a sub-microsecond timescale. instras.comacs.org
Mass spectrometry techniques are also valuable. Electrospray ionization mass spectrometry (ESI-MS) analysis was used to support a proposed reaction mechanism in a one-pot quinoline synthesis by verifying the presence of a key, less stable 1,5-benzothiazepine (B1259763) intermediate. nih.gov
Table 2: Spectroscopic Techniques for Mechanistic Investigation of Quinoline Derivatives
| Spectroscopic Technique | Information Obtained | System Studied | Reference |
|---|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Detection of short-lived excited states and intermediates; reaction kinetics on ps scale. | Photorearrangement of CyHQ-caged amines. | nih.gov |
| Time-Resolved Infrared (TRIR) | Mechanistic details of photolysis (SN1). | Photolysis of 8-Bromo-7-hydroxyquinoline (BHQ). | instras.comacs.org |
| Stern-Volmer Quenching | Investigation of excited state (triplet vs. singlet) involvement. | Photolysis of BHQ-OAc. | instras.com |
| ESI-MS Analysis | Verification of proposed reaction intermediates in a tandem reaction. | One-pot synthesis of quinolines. | nih.gov |
Photochemical Reactions and Excited-State Proton Transfer Processes
The absorption of light energy can propel quinoline derivatives into electronically excited states, unlocking unique reaction pathways not accessible under thermal conditions. These photochemical reactions include rearrangements, cycloadditions, and photolyses, often driven by processes like excited-state proton transfer (ESIPT).
Photochemical reactions of reduced quinoline systems have been documented. For instance, the irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates, which are structurally related to this compound, results in ring-opening to form benzoazahexatriene intermediates, which can then lead to allenic compounds or solvent adducts. rsc.org In a different type of transformation, quinolines can undergo photochemical dearomative cycloadditions with alkenes when mediated by a Lewis acid and a photosensitizer. nih.gov A significant application of quinoline photochemistry is the use of derivatives like 8-bromo-7-hydroxyquinoline (BHQ) as photoremovable protecting groups. instras.comacs.org BHQ can be efficiently cleaved with light (including two-photon excitation) to release biologically active molecules, with the reaction proceeding via a solvent-assisted photoheterolysis mechanism. instras.comacs.org
Excited-state intramolecular proton transfer (ESIPT) is a fundamental process in many hydroxyquinoline derivatives. rsc.orgresearchgate.net Upon photoexcitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen. This process can be incredibly fast and may occur without a significant energy barrier on the excited-state potential energy surface. rsc.orgnih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that the energetics and mechanism of ESIPT can be finely tuned by the molecular structure. acs.orgnih.gov For some molecules, skeletal deformation induced by vibronic excitation can assist in lowering the reaction barrier and facilitating the proton transfer. rsc.org This ESIPT process dramatically alters the photophysical properties of the molecule, often leading to a large Stokes shift and dual fluorescence, making these compounds useful as fluorescent probes and sensors. rsc.org
Table 3: Examples of Photochemical Reactions in Quinoline Derivatives
| Quinoline Derivative | Reaction Type | Key Intermediate/Process | Outcome | Reference |
|---|---|---|---|---|
| 8-Bromo-7-hydroxyquinoline (BHQ) | Photolysis / Photoheterolysis (SN1) | Excited singlet state | Release of protected functional groups. | instras.comacs.org |
| Ethyl 1,2-dihydroquinoline-1-carboxylates | Photochemical Ring Opening | Benzoazahexatriene | Formation of allenes and solvent adducts. | rsc.org |
| (CyHQ)-protected anilines | Photoinduced Rearrangement | Radical ion pair | Hofmann-Martius type rearrangement. | nih.gov |
| Hydroxyquinolines | Excited-State Intramolecular Proton Transfer (ESIPT) | Keto-tautomer excited state | Dual fluorescence, large Stokes shift. | rsc.orgrsc.orgnih.gov |
| Quinoline | Dearomative Cycloaddition | Triplet excited state, radical cation | Formation of cycloadducts with alkenes. | nih.gov |
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Quinolin-1(2H)-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can deduce the connectivity and chemical environment of each atom, which is essential for distinguishing between the lactam and lactim tautomers.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of 2-quinolone, the ¹H NMR spectrum displays distinct signals corresponding to the seven protons of the heterocyclic and benzene (B151609) rings. acs.org The chemical shifts (δ) are influenced by factors such as the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents. uncw.eduuncw.edu
The spectrum typically shows signals for seven spin-coupled hydrogen atoms, which can be divided into two groups: those on the pyridine (B92270) ring (H-3, H-4) and those on the fused benzene ring (H-5, H-6, H-7, H-8). acs.org The protons on the pyridine moiety, particularly H-3 and H-4, exhibit characteristic coupling constants that help in their assignment. acs.org The broad signal observed at a higher chemical shift is characteristic of the N-H proton of the lactam ring, providing strong evidence for the predominance of the 2-quinolone tautomer in solution. tandfonline.com The specific chemical shifts can vary slightly depending on the solvent used.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound (2-Quinolone)
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~11.0 - 12.5 | br s | - |
| H-3 | ~6.5 - 6.7 | d | J(H3,H4) ≈ 9.5 |
| H-4 | ~7.6 - 7.8 | d | J(H4,H3) ≈ 9.5 |
| H-5 | ~7.4 - 7.6 | d | J(H5,H6) ≈ 8.0 |
| H-6 | ~7.1 - 7.3 | t | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 7.5 |
| H-7 | ~7.4 - 7.6 | t | J(H7,H6) ≈ 7.5, J(H7,H8) ≈ 8.0 |
| H-8 | ~7.2 - 7.4 | d | J(H8,H7) ≈ 8.0 |
| Note: Values are approximate and can vary based on solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, and "t" a triplet. |
¹³C NMR spectroscopy is particularly powerful for assigning the correct tautomeric form of this compound. The chemical shift of a carbon atom is highly sensitive to its hybridization and electronic environment. A key differentiator between the 2-quinolone (lactam) and 2-hydroxyquinoline (B72897) (lactim) forms is the chemical shift of the C-2 carbon. tandfonline.comrsc.org
In the 2-quinolone tautomer, the C-2 carbon is part of a carbonyl group (C=O) and is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm. tandfonline.com Conversely, in the hypothetical 2-hydroxyquinoline tautomer, the C-2 carbon would be an sp²-hybridized carbon attached to a hydroxyl group (=C-OH), which would resonate at a more upfield position, approximately 161-171 ppm for enols in related systems. rsc.org Experimental data for 2-quinolone consistently show the C-2 signal in the region characteristic of a carbonyl carbon, confirming that the compound exists predominantly in the lactam form in solution. tandfonline.comtandfonline.com The chemical shifts of the other carbon atoms also provide valuable structural information, with the bridgehead carbons (C-8a and C-4a) and the carbon atom para to the carbonyl group (C-4a) showing characteristic shifts. tandfonline.com
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound (2-Quinolone)
| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~162.0 | ~164.8 |
| C-3 | ~121.5 | ~122.3 |
| C-4 | ~139.5 | ~140.8 |
| C-4a | ~119.1 | ~120.0 |
| C-5 | ~128.0 | ~128.8 |
| C-6 | ~122.0 | ~122.5 |
| C-7 | ~130.5 | ~131.0 |
| C-8 | ~115.2 | ~115.8 |
| C-8a | ~139.0 | ~139.3 |
| Note: Assignments and values are based on reported data for 2-quinolone and may show slight variations. tandfonline.comtandfonline.com |
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. nih.govhuji.ac.il The chemical shift of the nitrogen atom is highly indicative of its bonding and tautomeric state. wikipedia.org
For this compound, the nitrogen atom in the 2-quinolone form is part of an amide (lactam) functionality. In contrast, the nitrogen in the 2-hydroxyquinoline tautomer would be part of an imine-like, aromatic system. These two environments have distinct ¹⁵N chemical shift ranges. Detailed NMR studies on analogous heterocyclic systems, such as cinnolin-4-ol, have shown that the ¹⁵N chemical shift, when compared with N-methylated and O-methylated derivatives (which "fix" the tautomeric form), provides conclusive evidence for the predominant tautomer. holzer-group.atresearchgate.net For 2-quinolone, the observed ¹⁵N chemical shift is consistent with the lactam structure, further corroborating the findings from ¹H and ¹³C NMR. holzer-group.atresearchgate.net The use of two-dimensional techniques like ¹H-¹⁵N HMBC can enhance sensitivity and provide correlations between the nitrogen and nearby protons, aiding in structural confirmation. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like quinolones where 1D spectra can have overlapping signals. acs.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons (¹H-¹H correlations). acs.org For 2-quinolone, a COSY spectrum clearly shows the connectivity between adjacent protons, for example, between H-3 and H-4 in the pyridine ring, and the sequential correlations between H-5, H-6, H-7, and H-8 in the benzene ring. acs.orgresearchgate.net This allows for a definitive assignment of protons within each ring system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear techniques correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). nih.gov An HSQC or HMQC spectrum of 2-quinolone would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, the ¹H signal of H-4 to the ¹³C signal of C-4, and so on for all protonated carbons. This provides a robust method for assigning the carbon signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, FTIR is a key method for confirming the dominant 2-quinolone tautomer. rsc.orgacs.org
The most telling feature in the IR spectrum of 2-quinolone is the presence of a strong absorption band in the region of 1650-1660 cm⁻¹ . This band is characteristic of the carbonyl (C=O) stretching vibration of a cyclic amide (lactam). rsc.org Its presence is strong evidence against the 2-hydroxyquinoline structure, which would lack a carbonyl group and instead show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching band. The spectrum also displays a broad band in the 3000-3400 cm⁻¹ region, which is attributed to the N-H stretching vibration of the lactam, often broadened due to intermolecular hydrogen bonding in the solid state. rsc.org Other characteristic bands include C-H stretching vibrations from the aromatic rings (around 3050 cm⁻¹) and various C=C and C-N stretching vibrations within the heterocyclic ring system between 1500 and 1640 cm⁻¹. rsc.orgastrochem.org
Interactive Data Table: Key FTIR Absorption Bands for this compound (2-Quinolone)
| Wavenumber (cm⁻¹) Range | Vibration Type | Significance |
| ~3000 - 3400 | N-H Stretch (broad) | Confirms presence of amide N-H group |
| ~3050 | Aromatic C-H Stretch | Indicates aromatic ring system |
| ~1650 - 1660 | C=O Stretch (Amide I) | Key evidence for the 2-quinolone (lactam) tautomer |
| ~1500 - 1640 | C=C and C-N Stretch | Aromatic and heterocyclic ring vibrations |
| ~750 - 850 | C-H Out-of-plane Bending | Characteristic of aromatic substitution pattern |
| Source: Data compiled from references rsc.orgastrochem.orgnist.gov. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₉H₇NO, corresponding to a monoisotopic mass of approximately 145.05 Da. nih.govsigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, this compound (as 2-quinolone) exhibits a prominent molecular ion peak ([M]⁺˙) at m/z 145 . This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides further structural proof. A characteristic and often the most intense fragment ion in the spectrum appears at m/z 117 . cdnsciencepub.com This fragment corresponds to the loss of a neutral molecule of carbon monoxide (CO; 28 Da) from the molecular ion. nih.govcdnsciencepub.com
[M]⁺˙ (m/z 145) → [M - CO]⁺˙ (m/z 117) + CO
This loss of CO is a hallmark fragmentation pathway for pyridones and quinolones and strongly supports the presence of the carbonyl group in the 2-quinolone structure. cdnsciencepub.com The subsequent fragmentation of the m/z 117 ion can involve the loss of hydrogen cyanide (HCN; 27 Da) to yield a fragment at m/z 90. cdnsciencepub.com Softer ionization techniques, such as electrospray ionization (ESI), typically show a strong protonated molecular ion peak ([M+H]⁺) at m/z 146 . nih.govresearchgate.net Collision-induced dissociation (CID) of this ion also reveals characteristic losses, such as the loss of water ([M+H−H₂O]⁺) and/or carbon monoxide ([M+H−CO]⁺). nih.govresearchgate.net
Interactive Data Table: Characteristic Mass Spectrometry Fragments for this compound (2-Quinolone)
| m/z Value | Ion | Fragmentation Pathway | Significance |
| 145 | [M]⁺˙ | Molecular Ion | Confirms molecular weight |
| 117 | [M - CO]⁺˙ | Loss of carbon monoxide | Key evidence for the carbonyl group of the lactam structure |
| 90 | [M - CO - HCN]⁺˙ | Loss of CO followed by HCN | Further fragmentation of the heterocyclic ring |
| 146 | [M+H]⁺ | Protonated Molecular Ion (ESI) | Confirms molecular weight in soft ionization |
| Source: Data compiled from references nih.govcdnsciencepub.comresearchgate.net. |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Quinolin-2(1H)-one, the predominant tautomer in the solid state, this technique reveals a planar bicyclic system. The most significant structural feature identified in the crystal lattice is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.
In this arrangement, two molecules are linked by a pair of N−H···O hydrogen bonds, where the amide proton (N−H) of one molecule interacts with the carbonyl oxygen (C=O) of a neighboring molecule, and vice versa. This creates a stable, eight-membered ring motif. These dimeric units then pack into layers, often stabilized by π–π stacking interactions between the aromatic rings of adjacent dimers. While detailed crystallographic data for the unsubstituted parent compound is cataloged, the fundamental principles are well-illustrated by closely related derivatives. For instance, the sulfur analog, Quinoline-2(1H)-thione, also crystallizes as hydrogen-bonded dimers, showcasing a similar supramolecular assembly. The planarity of the quinoline (B57606) ring system is a consistent feature across various derivatives. nih.govnih.govnih.gov
Table 1: Representative Crystallographic Interaction Data
| Interaction Type | Description | Typical Atom-Atom Distance | Reference Moiety |
| Intermolecular H-Bond | N−H···O=C | ~2.8 - 2.9 Å (N···O) | Quinolin-2(1H)-one Dimer |
| π–π Stacking | Parallel stacking of aromatic rings | ~3.5 - 3.8 Å (Centroid-to-centroid) | Quinoline Derivatives nih.gov |
This table represents typical interaction geometries observed in the crystal structures of Quinolin-2(1H)-one and its close analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule and is particularly useful for studying the tautomerism of the this compound system. The two primary tautomers, the enol (this compound or 2-hydroxyquinoline) and the keto (Quinolin-2(1H)-one), exhibit distinct absorption spectra due to differences in their conjugated π-electron systems.
Research conducted in the gas phase has precisely identified the electronic origins (S₀ → S₁) for both forms. The keto (lactam) tautomer displays its origin at a lower energy (longer wavelength) compared to the enol (lactim) form. photochemcad.com The absorption spectrum is characterized by transitions involving the π electrons of the aromatic system (π→π) and, in the case of the keto form, the non-bonding electrons of the carbonyl oxygen (n→π). semanticscholar.org
In solution, the positions of the absorption maxima are sensitive to the solvent environment (solvatochromism). researchgate.net Generally, the spectra of Quinolin-2(1H)-one and its derivatives show intense absorption bands attributed to π→π* transitions. For example, studies on related quinoxalin-2-one derivatives show strong peaks between 327-340 nm and a weaker peak around 280 nm. nih.gov The specific wavelengths and intensities can shift depending on solvent polarity and hydrogen-bonding capabilities, which can influence the tautomeric equilibrium and stabilize either the ground or excited state differently. researchgate.netgoums.ac.ir
Table 2: Electronic Absorption Data for Quinolin-2(1H)-one Tautomers
| Tautomer | Medium | Absorption Maximum (λₘₐₓ) | Transition Assignment | Reference |
| Quinolin-2(1H)-one (Keto) | Gas Phase | ~343.5 nm (29,112 cm⁻¹) | S₀ → S₁ (π→π) | photochemcad.com |
| 2-Hydroxyquinoline (Enol) | Gas Phase | ~319.0 nm (31,349 cm⁻¹) | S₀ → S₁ (π→π) | photochemcad.com |
| Quinoline (Parent) | Various Solvents | ~289 nm | π→π | photochemcad.com |
| Quinolin-2(1H)-one Derivative | Aqueous Solution | 326 nm | π→π | nih.gov |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation, albeit with approximations, to determine molecular wavefunctions and energies. ijsr.net From these fundamental outputs, a wealth of information about electronic structure and chemical reactivity can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ijsr.net It is particularly effective for studying the ground state properties of organic molecules, including quinoline (B57606) and its derivatives. nih.govscirp.org DFT methods, such as the widely used B3LYP functional, are routinely employed to calculate optimized molecular geometries, vibrational frequencies, and various thermodynamic parameters. scirp.orgijcps.org
Calculations on the quinoline scaffold have demonstrated that DFT can accurately predict structural parameters like bond lengths and angles, which show good agreement with experimental data. scirp.orgresearchgate.net For instance, the calculated C-N bond distances in the quinoline ring are found to be intermediate between single and double bond lengths, suggesting significant π-electron delocalization, which is crucial for the molecule's aromaticity and reactivity. arabjchem.org These optimized geometries represent the minimum energy conformation of the molecule on its potential energy surface.
Table 1: Selected Optimized Bond Lengths of Quinoline using DFT (B3LYP) (Note: Data is for the parent quinoline molecule as a representative model for the core structure of Quinolin-1(2H)-ol.)
| Bond | Calculated Length (Å) | Experimental Length (Å) |
| C2-C3 | 1.378 | 1.362 |
| C3-C4 | 1.421 | 1.413 |
| C4-N10 | 1.361 | 1.374 |
| C9-N10 | 1.319 | 1.313 |
| C5-C6 | 1.417 | 1.412 |
| C8-C9 | 1.422 | 1.426 |
This table is generated based on data from multiple sources for illustrative purposes. scirp.orgarabjchem.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. fz-juelich.de The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational description of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. fz-juelich.de However, HF systematically neglects electron correlation—the interaction between individual electrons—which can be critical for accurate predictions. fz-juelich.de
To improve upon HF, post-Hartree-Fock methods have been developed. Møller–Plesset perturbation theory (MP) is one such method that adds electron correlation effects. wikipedia.org MP2, which incorporates the second-order correction, is the most common and computationally least expensive MP method that provides a significant improvement over HF. wikipedia.orgsmu.edu Studies comparing different computational models for quinoline-related heterocycles have shown that while HF can be insufficient for accurately describing properties like vibrational structure, MP2 offers a more reliable level of theory. nih.gov These higher-accuracy methods are crucial for benchmarking results from more computationally efficient methods like DFT. arxiv.org
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used tool for investigating the properties of electronically excited states. rsc.orguci.edu TD-DFT is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules, as it can predict vertical excitation energies and their corresponding oscillator strengths with reasonable accuracy and computational cost. nih.govrsc.org
For quinoline derivatives, TD-DFT calculations help elucidate the nature of electronic transitions. nih.govnih.gov These transitions often involve the promotion of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. The analysis of these transitions can reveal whether they are localized on a specific part of the molecule or involve charge transfer (CT) across different molecular regions. nih.gov This information is vital for understanding the photophysical properties of the molecule.
Prediction and Analysis of Molecular Descriptors
From the primary outputs of quantum chemical calculations, various molecular descriptors can be derived to quantify and visualize the electronic properties and reactivity of a molecule. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical stability and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ijcps.org
The energy gap between the HOMO and LUMO (Egap) is a critical parameter. A large Egap indicates high kinetic stability and low chemical reactivity, whereas a small Egap suggests the molecule is more reactive and can be easily polarized. nih.gov A small energy gap is also indicative of potential intramolecular charge transfer, a process responsible for the bioactivity and optical properties of many molecules. scirp.org In quinoline systems, the HOMO is often located on the electron-rich benzene (B151609) portion of the ring system, while the LUMO tends to be localized on the electron-deficient pyridine (B92270) moiety. scirp.org
Table 2: Calculated Frontier Orbital Energies for Quinoline Derivatives (Note: Values are representative and sourced from computational studies on quinoline-based systems.)
| Compound System | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Source |
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |
| 8-Hydroxy-2-methylquinoline | B3LYP/6-311++G(d,p) | -8.475 | -5.218 | 3.257 | arabjchem.org |
| Quinolin-2(1H)-one Derivative | DFT | -6.21 | -1.94 | 4.27 | researchgate.net |
This table is generated based on data from multiple sources for illustrative purposes. arabjchem.orgresearchgate.netscirp.org
A more detailed picture of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule and uses a color scale to visualize the electrostatic potential. nih.gov
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In quinoline derivatives, this is typically near the nitrogen atom.
Blue regions represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack.
Green regions denote areas of neutral potential.
The MEP map is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors or substrates, and for identifying sites of intermolecular hydrogen bonding. nih.govresearchgate.net
Chemical Hardness, Softness, and Electrophilicity Indices
Quantum chemical calculations are employed to determine the global reactivity descriptors of this compound and its derivatives. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity and stability of the molecule. Key indices include chemical hardness (η), global softness (σ), and electrophilicity (ω). acs.org
Key Reactivity Descriptors:
Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. It is calculated as half the difference between the HOMO and LUMO energy levels. acs.org
Global Softness (σ): The reciprocal of chemical hardness, indicating the molecule's capacity to accept electrons. acs.org
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. acs.org
These descriptors are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with various basis sets. acs.org For instance, studies on related quinolinol hybrids have utilized Gaussian software to compute these variables, providing a framework for understanding the molecule's interaction capabilities. acs.org
Table 1: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ ≈ ½ (EHOMO + ELUMO) | Represents the escaping tendency of electrons from an equilibrium system. acs.org |
| Chemical Hardness (η) | η ≈ ½ (ELUMO - EHOMO) | Measures resistance to deformation or polarization of the electron cloud. acs.org |
| Global Softness (σ) | σ = 1/η | Describes the capacity of an atom or group of atoms to receive electrons. acs.org |
| Electrophilicity (ω) | ω = μ²/2η | Quantifies the global electrophilic nature of a molecule. acs.org |
Theoretical Exploration of Tautomerism and Energetic Preferences
This compound exists in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline (B72897). Computational chemistry provides powerful tools to explore the energetic preferences and stability of these tautomers in different environments. researchgate.net
Gas-Phase Tautomeric Stability
In the gas phase, theoretical calculations are essential for determining the intrinsic stability of the different tautomeric forms. Studies on similar heterocyclic systems, like guanine, have demonstrated that even without environmental influences, one tautomer is often significantly more stable. nih.govmdpi.com For this compound, the lactam (keto) form, also known as 2-quinolone, is the predominant and more stable tautomer in the gas phase. researchgate.net This preference is attributed to factors like the formation of stable, hydrogen-bonded dimers. researchgate.net
Computational investigations, often using Density Functional Theory (DFT), have shown that the keto form is energetically favored over the enol form. researchgate.net For example, DFT calculations on related quinoline derivatives have quantified the energy differences between tautomers, confirming the higher stability of one form in a vacuum, which represents the gas phase. researchgate.net
Solvent Effects on Tautomeric Equilibrium (e.g., Polarizable Continuum Model)
The tautomeric equilibrium of quinoline derivatives is significantly influenced by the solvent environment. nih.govnih.gov The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on the solute's structure and energy. journal-vniispk.ruohio-state.edu This model treats the solvent as a continuous dielectric medium, which interacts with the charge distribution of the solute molecule. ohio-state.edu
Studies have shown that an increase in solvent polarity can shift the tautomeric equilibrium. nih.govnih.gov For instance, in related systems, polar solvents can stabilize the more polar tautomer through intermolecular hydrogen bonding, altering the equilibrium that exists in the gas phase. researchgate.netmdpi.com Computational models that combine implicit solvent models like PCM with the inclusion of explicit solvent molecules can provide a more accurate representation of the experimental observations. mdpi.com DFT calculations incorporating the PCM have been used to analyze the tautomeric preferences of quinoline derivatives in various solvents, revealing that polar and basic solvents can favor different tautomers compared to the gas phase or nonpolar solvents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For quinoline derivatives, 2D and 3D-QSAR models are developed to predict their activity against various targets and to understand the structural features crucial for their biological function. nih.gov
These models use molecular descriptors, which can be steric, electronic, or hydrophobic in nature, to quantify aspects of the molecular structure. nih.govnih.gov For example, in studies of quinolinone-based compounds, QSAR models have suggested that van der Waals volume, electron density, and electronegativity play pivotal roles in their antitubercular activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²), which should be high for a reliable model. nih.gov The resulting models can generate contour maps that visualize favorable and unfavorable regions around the molecule for biological activity, guiding the design of new, more potent derivatives. nih.gov
Table 2: Example of Statistical Parameters in QSAR Model Validation
| Parameter | Description | Favorable Value |
|---|---|---|
| R² (Squared Correlation Coefficient) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model. | > 0.5 |
| F-statistic | Tests the overall significance of the regression model. | High value |
| s (Standard Deviation of Error of Prediction) | Measures the accuracy of the predictions. | Low value |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). doi.orgnih.gov This technique is extensively used to understand the interaction between quinoline-based compounds and their biological targets, providing insights into their mechanism of action. mdpi.comresearchgate.net
In these simulations, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the best binding pose. The quality of the binding is evaluated using a scoring function, which typically estimates the binding free energy. doi.org A lower binding energy indicates a more stable and stronger interaction. doi.org
For example, docking studies of quinoline derivatives have been performed against various protein targets, such as the RSV G protein and the Mtase protein, to predict their antiviral mechanism. doi.org The results of these simulations identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions with the ligand. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. mdpi.com
Table 3: Example of Molecular Docking Results for Quinoline Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Quinoline Derivative 4 | RSV G protein | -5.64 | Specific hydrogen bond and non-bonded interactions doi.org |
| Quinoline Derivative 6 | Mtase protein | -6.35 | Specific hydrogen bond and non-bonded interactions doi.org |
| Quinoline-3-carboxamide 6f | PI3Kγ | Not specified | Trp(812), Tyr(867), Asp(964) mdpi.com |
Mechanistic Biological Activity Studies at the Molecular Level
Molecular Interactions with Biological Macromolecules
The biological efficacy of quinolin-1(2H)-ol derivatives is largely attributed to their ability to interact with and modulate the function of essential biological macromolecules. These interactions, primarily with enzymes and nucleic acids, form the foundation of their therapeutic potential.
Enzyme Modulation and Active Site Binding Mechanisms
Quinolin-2-one derivatives have been identified as potent modulators of various enzymes critical for cellular function and disease progression. Their mechanisms of action often involve direct binding to enzyme active sites or allosteric pockets, leading to either inhibition or, in some cases, activation of enzymatic activity.
DT-diaphorase (NQO1): Certain quinoline-based compounds, particularly hybrids of 1,4-quinone with quinoline (B57606), have been shown to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. researchgate.net This enzyme, which is overexpressed in many human solid tumors, catalyzes the reduction of the quinone moiety to a hydroquinone. researchgate.net This bioactivation can lead to the generation of reactive oxygen species (ROS), ultimately causing DNA damage and apoptosis in cancer cells. researchgate.net The efficiency of this enzymatic conversion is influenced by the substituents on the quinoline ring. For instance, studies on 5,8-quinolinedione (B78156) derivatives have shown that the presence of a hydrogen atom or a methyl group at the C-2 position of the quinoline moiety results in comparable enzymatic conversion rates. However, the oxidation of a methyl group to a carboxyl group at this position decreases the conversion rate. researchgate.net
Topoisomerase I: Quinoline alkaloids have been investigated as intercalative topoisomerase I inhibitors. acs.org Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication, transcription, and other nuclear processes by introducing transient single-strand breaks. nih.gov Inhibitors of this enzyme, such as the well-known camptothecin (B557342) and its derivatives, trap the topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death. nih.govnih.gov Theoretical molecular docking studies have shown that certain quinoline alkaloids, like stauranthine and skimmianine, can consistently dock intercalatively into DNA. acs.org These interactions are stabilized by favorable π-π stacking and electrostatic interactions between the alkaloid and DNA base pairs, particularly guanine-cytosine. acs.org This intercalative binding is believed to be a key mechanism for their cytotoxic activity. For example, the difluorinated derivative of ARC-111, YCJ-02, a topoisomerase I inhibitor, has shown potent cytotoxic activity against various cancer cell lines. nih.gov
Dihydrofolate Reductase (DHFR): While direct studies on this compound are limited, derivatives of the closely related quinazoline (B50416) scaffold have been designed as inhibitors of dihydrofolate reductase (DHFR). researchgate.netnih.gov DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of thymidylate and purines, which are essential for DNA synthesis and cell proliferation. nih.gov By mimicking the structure of the natural substrate, methotrexate, these quinazoline analogs can bind to the active site of human DHFR, leading to its inhibition. researchgate.netnih.gov For instance, certain quinazolinone derivatives have demonstrated potent DHFR inhibitory activity with IC50 values in the sub-micromolar range. researchgate.net
Protein Kinases: The quinoline and quinolin-2-one scaffolds are prevalent in a multitude of protein kinase inhibitors. ekb.egnih.govmdpi.com Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy. mdpi.com Quinoline-based compounds have been shown to inhibit a variety of kinases, including:
Pim Kinases and mTORC: A series of 2-oxoquinoline derivatives were identified as dual inhibitors of Pim and mTORC protein kinases. researchgate.net These kinases are drivers of tumor growth and their inhibition by these compounds correlates with the suppression of cancer cell growth in vitro. researchgate.net
c-Met, EGF, and VEGF Receptors: Quinoline-based small molecules are effective inhibitors of key carcinogenic pathways involving c-Met, VEGF, and EGF receptors. nih.gov These receptors are pivotal for processes like angiogenesis and cell proliferation.
Other Kinases: Various quinoline derivatives have been reported to inhibit other kinases such as EGFR, HER2, and CDK2. khanacademy.org For example, novel 2-sulfanylquinazolin-4(3H)-one derivatives have shown multi-kinase inhibitory activity. khanacademy.org
The mechanism of inhibition often involves competitive binding at the ATP-binding site of the kinase. ekb.eg
Table 1: Enzyme Modulation by this compound Derivatives
| Enzyme | Derivative Type | Mechanism of Action | Biological Effect | References |
|---|---|---|---|---|
| DT-diaphorase (NQO1) | 1,4-Quinone-quinoline hybrids | Substrate for enzymatic reduction | Activation leads to ROS generation and apoptosis | researchgate.netresearchgate.net |
| Topoisomerase I | Quinoline alkaloids (e.g., stauranthine) | Intercalative binding to DNA, trapping the enzyme-DNA complex | Inhibition of DNA replication and transcription, inducing cell death | acs.orgnih.gov |
| Dihydrofolate Reductase (DHFR) | Quinazolinone analogs | Competitive inhibition at the active site | Depletion of tetrahydrofolate, blocking DNA synthesis | researchgate.netnih.gov |
| Protein Kinases (Pim, mTORC, etc.) | 2-Oxoquinoline derivatives | Competitive binding at the ATP-binding site | Inhibition of signaling pathways for cell growth and proliferation | ekb.egnih.govmdpi.comresearchgate.netkhanacademy.org |
| HIV-1 Reverse Transcriptase | 4-Substituted quinolin-2-one alkaloids | Binding to the allosteric pocket of the enzyme | Inhibition of viral DNA synthesis | nih.govyoutube.com |
DNA Intercalation and Interference with Nucleic Acid Processes
A significant aspect of the biological activity of many quinoline derivatives is their ability to directly interact with DNA. The planar aromatic structure of the quinoline ring system is well-suited for intercalation between the base pairs of the DNA double helix. aacrjournals.org This physical insertion into the DNA structure can lead to a variety of downstream consequences, including the inhibition of crucial nucleic acid processes.
Once intercalated, these compounds can interfere with both DNA replication and transcription. nih.gov The presence of the intercalated molecule can distort the DNA helix, preventing the proper functioning of DNA and RNA polymerases, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. abcam.com This disruption of fundamental cellular processes ultimately leads to the inhibition of cell growth and proliferation. nih.gov
Furthermore, the stabilization of the topoisomerase-DNA cleavage complex, as mentioned previously, is a direct consequence of this DNA interaction, leading to the accumulation of DNA strand breaks. acs.org Some quinoline derivatives have also been shown to induce DNA damage through the generation of radicals. researchgate.net
In Vitro Investigations on Cellular Pathways and Responses
The molecular interactions of this compound derivatives translate into observable effects on cellular pathways and responses, most notably the induction of cell cycle arrest and apoptosis.
Numerous studies have demonstrated that quinoline and quinolin-2-one derivatives can halt the progression of the cell cycle at various phases, including G1, S, and G2/M. nih.govmdpi.com For example, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to induce G2 phase arrest in breast cancer cells. researchgate.net This cell cycle arrest is often mediated by the modulation of key regulatory proteins. Cyclins and cyclin-dependent kinases (CDKs) are the core regulators of cell cycle progression. nih.govnih.gov Quinoline derivatives can influence the expression and activity of these proteins. For instance, some compounds have been shown to suppress the expression of CDK1. researchgate.net The retinoblastoma protein (pRb) and the p53 tumor suppressor protein are also critical players in cell cycle control, and their pathways can be affected by these compounds. nih.govnih.gov
A primary outcome of the cellular stress induced by this compound derivatives is the initiation of apoptosis, or programmed cell death. This process is characterized by a cascade of molecular events involving specific proteins. Quinoline compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. ekb.eg Key proteins involved in the apoptotic process that are modulated by quinoline derivatives include:
Caspases: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis. nih.govresearchgate.net
Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating the intrinsic apoptotic pathway. researchgate.netekb.eg Quinoline derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. nih.govresearchgate.net
PARP: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another key indicator of apoptosis. researchgate.net
Structure-Activity Relationships (SARs) for Elucidating Mechanistic Drivers
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of this compound derivatives influences their biological activity. By systematically modifying the quinoline scaffold and observing the resulting changes in efficacy, researchers can identify the key functional groups and structural features responsible for their mechanistic actions. nih.govnih.gov
For instance, in the context of anticancer activity, the presence of electron-withdrawing groups (such as fluoro, chloro, and nitro) on the quinoline ring has been shown to enhance cytotoxic effects compared to electron-donating groups (like methyl and methoxy). nih.gov This is thought to be due to the influence of these substituents on the redox properties of the molecule, which in turn affects its ability to interfere with DNA synthesis. nih.gov
In the development of P2X7 receptor antagonists, SAR studies of quinolinone and quinoline-based compounds revealed that specific substituents at different positions of the scaffold are crucial for activity. For example, a carboxylic acid ethyl ester group at the R1 position, an adamantyl carboxamide group at R2, and a 4-methoxy substitution at the R3 position were found to be optimal for the antagonistic activity of the quinolinone scaffold.
Furthermore, for inhibitors of protein kinases, the nature and position of substituents on the quinoline ring can dramatically affect their potency and selectivity. For example, bulkier substituents at the C-7 position of a quinazoline core were found to be favorable for EGFR kinase inhibitory activity.
Table 2: Structure-Activity Relationship Highlights for this compound Derivatives
| Biological Activity | Structural Feature | Effect on Activity | References |
|---|---|---|---|
| Anticancer Activity | Electron-withdrawing groups (e.g., -F, -Cl, -NO2) on the quinoline ring | Enhanced cytotoxicity | nih.gov |
| Anticancer Activity | Electron-donating groups (e.g., -CH3, -OCH3) on the quinoline ring | Weaker cytotoxicity | nih.gov |
| P2X7 Receptor Antagonism | Carboxylic acid ethyl ester at R1, adamantyl carboxamide at R2, 4-methoxy at R3 (quinolinone scaffold) | Optimized antagonistic activity | |
| EGFR Kinase Inhibition | Bulky substituents at C-7 of the quinazoline core | Favorable for inhibitory activity |
Investigation of Specific Molecular Targets and Signaling Pathways
Research into the mechanistic underpinnings of this compound's biological activity has identified several specific molecular targets and the signaling pathways they modulate. These pathways are often central to the control of cell fate, and their dysregulation is a common feature of many diseases, particularly cancer.
One of the most frequently implicated signaling pathways is the PI3K/Akt/mTOR pathway . nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit this pathway, leading to the induction of both apoptosis and autophagy in cancer cells. nih.gov For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine induces cell death in pancreatic cancer cells via inhibition of the Akt/mTOR signaling pathway.
The MAPK (mitogen-activated protein kinase) signaling pathway is another key target. A novel 3-acyl isoquinolin-1(2H)-one derivative was found to inhibit the MEK/ERK and p38 MAPK pathways in breast cancer cells, contributing to its pro-apoptotic effects. researchgate.net
Furthermore, some quinoline compounds have been shown to interfere with the NF-κB (nuclear factor-kappa B) transcription factor pathway . A novel quinoline inhibitor was found to suppress the transcription of NF-κB target genes, potentially by interfering with the DNA-binding activity of the p65 subunit.
In addition to these major signaling cascades, quinolin-8-yl-nicotinamide derivatives have been found to activate the stress response pathway , as indicated by the increased expression of genes like HSPA5, DDIT3, TRIB3, and ATF3. This activation of cellular stress responses can contribute to the induction of autophagy and cell death.
Coordination Chemistry of Quinoline 1 2h Ol and Its Derivatives
Synthesis and Characterization of Metal Complexes as Ligands
The synthesis of metal complexes with quinolin-1(2H)-ol derivatives typically involves the reaction of a metal salt with the specific ligand in a suitable solvent. maxwellsci.com The choice of solvent, reaction temperature, and molar ratio of metal to ligand are crucial parameters that influence the stoichiometry and structure of the resulting complex. maxwellsci.com
For instance, transition metal(II) complexes of Schiff base derivatives of N-amino quinolin-2(1H)-one have been synthesized by reacting the ligand with the corresponding metal chloride (CoCl₂, NiCl₂, CuCl₂) in an ethanolic solution. maxwellsci.com Similarly, complexes of Cu(II), Ni(II), Co(II), and Mn(II) with a derivative of 8-hydroxyquinoline (B1678124) were prepared by mixing ethanolic solutions of the ligand and the respective metal salts. researchgate.net Hydrothermal methods have also been employed for the synthesis of complexes, such as those of Mn(II), Co(II), Cd(II), and Ag(I) with 2-(pyridin-4-yl)quinoline-4-carboxylic acid. nih.gov
The characterization of these newly synthesized complexes is a critical step to confirm their formation and elucidate their structure. Standard analytical and spectroscopic techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex, which helps in determining the ligand-to-metal ratio. researchgate.netcore.ac.uk Molar conductance measurements in solvents like DMF or DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or act as counter-ions. researchgate.netcore.ac.uk
The general synthetic route can be represented as: M(X)n + yL → [M(L)y]Xn Where M is the metal ion, X is an anion (e.g., Cl⁻), L is the this compound derivative ligand, and y is the number of ligand molecules.
Table 1: Synthesis and Characterization of Metal Complexes with Quinoline (B57606) Derivatives
| Ligand (L) | Metal Salt | Stoichiometry | Characterization Methods | Reference |
|---|---|---|---|---|
| (Z)-1-(1-(1H-indol-3-yl)ethylideneamino)quinolin-2(1H)-one | CoCl₂, NiCl₂, CuCl₂ | [M(L)₂Cl₂] | Elemental Analysis, Molar Conductance, IR, UV-Vis, Magnetic Susceptibility | maxwellsci.com |
| 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione | Cu(II), Ni(II), Co(II), Mn(II) acetates | Not specified | Elemental Analysis, Molar Conductance, IR, Reflectance Spectra, Magnetic Susceptibility | researchgate.net |
| Quinolino[3,2-b]benzodiazepine (QBD) | CoCl₂, NiCl₂ | [M(L)₂Cl₂] | Elemental Analysis, Molar Conductance, IR, ¹H NMR, UV-Vis, Magnetic Studies | core.ac.uk |
| Quinolino[3,2-b]benzoxazepine (QBO) | ZnCl₂, CdCl₂ | [M(L)Cl₂] | Elemental Analysis, Molar Conductance, IR, ¹H NMR, UV-Vis, Magnetic Studies | core.ac.uk |
| 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL) | MnCl₂, CoCl₂, CdCl₂ | [M(L)₂(H₂O)₂] | Elemental Analysis, IR, Single-Crystal X-ray Diffraction | nih.gov |
| Tri(quinolin-8-yl)-λ³-stibane (SbQ₃) | PtCl₂ | (SbQ₃)PtCl₂ | ¹H NMR, ¹³C NMR, ³¹P NMR, X-ray Diffraction | acs.org |
Elucidation of Coordination Modes and Geometries around Metal Centers
The coordination behavior of this compound derivatives is diverse, with the ligands capable of acting in monodentate, bidentate, or even polydentate fashions. acs.orgresearchgate.net The specific coordination mode depends on the structure of the ligand, the nature of the metal ion, and the reaction conditions. The nitrogen atom of the quinoline ring is a primary coordination site. Additional donor atoms, typically oxygen from a carbonyl or hydroxyl group, or nitrogen from an imino or pyridine (B92270) substituent, participate in chelation, leading to the formation of stable five- or six-membered rings. researchgate.netcore.ac.uk
For example, in complexes of (E)-1-(2-hydroxybenzylideneamino)quinolin-2(1H)-one, the ligand coordinates to the metal ion through the azomethine nitrogen and the phenolic oxygen. maxwellsci.com In complexes with Quinolino[3,2-b]benzodiazepine (QBD), coordination occurs through the nitrogen of the quinoline ring and another nitrogen from the azepine ring. core.ac.uk In contrast, for Quinolino[3,2-b]benzoxazepine (QBO), the coordination involves the quinoline nitrogen and the oxygen atom of the azepine ring. core.ac.uk
Table 2: Coordination and Geometry of Metal Complexes
| Complex | Ligand Donor Atoms | Coordination Number | Geometry | Method of Elucidation | Reference |
|---|---|---|---|---|---|
| [M(L1/L2)₂Cl₂] (M=Co, Ni, Cu) | Azomethine N, Phenolic O | 6 | Octahedral | Spectral and Magnetic Studies | maxwellsci.com |
| Ni(HL)₂ | O,N,N | 6 | Helical | X-ray Crystallography | researchgate.net |
| [Co(QBD)₂Cl₂] | N (quinoline), N (azepine) | 6 | Octahedral | Spectral and Magnetic Studies | core.ac.uk |
| [Zn(QBO)Cl₂] | N (quinoline), O (azepine) | 4 | Tetrahedral | Spectral and Magnetic Studies | core.ac.uk |
| (SbQ₂Ph)PtCl₂ | Sb, N | Not specified | Distorted Square Planar | X-ray Crystallography | acs.org |
| [Mn(L)₂(H₂O)₂] (HL = 2-(pyridin-4-yl)quinoline-4-carboxylic acid) | N (pyridine), O (carboxylate) | 6 | Octahedral | X-ray Crystallography | nih.gov |
Spectroscopic and Magnetic Studies of Metal-Ligand Interactions
Spectroscopic and magnetic studies are indispensable for understanding the nature of the metal-ligand bond and the electronic structure of the complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor sites that are involved in coordination. A comparison of the IR spectra of the free ligand and its metal complex reveals shifts in the vibrational frequencies of key functional groups. For instance, a shift in the ν(C=N) (azomethine) or ν(C=O) (carbonyl) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the nitrogen or oxygen atom in bonding to the metal ion. maxwellsci.comresearchgate.netcore.ac.uk The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of coordination. core.ac.uk
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the number and position of bands in the UV-Vis spectrum of a Ni(II) complex can help distinguish between an octahedral and a square planar geometry. maxwellsci.com
¹H NMR Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy is a powerful tool. The chemical shifts of the protons on the ligand change upon coordination to the metal. Protons near the coordination site typically experience a downfield shift due to the deshielding effect of the metal ion. core.ac.ukacs.org
Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature help determine the number of unpaired electrons in the complex, which in turn provides insight into the oxidation state and the geometry of the central metal ion. maxwellsci.comresearchgate.net For example, Co(II) complexes can be distinguished between high-spin octahedral and tetrahedral geometries based on their measured magnetic moments. core.ac.uk
Table 3: Spectroscopic and Magnetic Data for Quinoline Derivative Complexes | Complex Type | IR Shifts (cm⁻¹) | UV-Vis λ_max (nm) | Magnetic Moment (B.M.) | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Co(II), Ni(II), Cu(II) complexes with Schiff bases of N-amino quinolin-2-one | ν(C=N) shifts lower | Bands characteristic of octahedral geometry (e.g., 442 nm for Ni(II)) | Consistent with high-spin octahedral geometry | Coordination via azomethine N and phenolic O | maxwellsci.com | | Co(II), Ni(II) complexes with QBD | ν(C=N) shifts lower by 10-20; New ν(M-N) bands at 328-375 | d-d transitions suggest octahedral geometry | Co(II): 4.8-5.1; Ni(II): 2.9-3.2 | N,N-coordination, Octahedral geometry | core.ac.uk | | Zn(II), Cd(II) complexes with QBO | ν(C=N) and ν(C-O-C) shift lower by 10-25; New ν(M-N), ν(M-O) bands | Charge transfer bands | Diamagnetic | N,O-coordination, Tetrahedral geometry | core.ac.uk | | Pt(II) complexes with SbQ₃ | | | Diamagnetic | ¹H NMR shows downfield shift for coordinated quinoline protons | Coordination confirmed by NMR shifts | acs.org |
Mechanistic Research on the Enhanced Activity of Metal Complexes through Coordination
The coordination of a this compound derivative to a metal center can significantly alter its chemical reactivity and biological activity. Mechanistic studies aim to understand the reasons behind this enhanced activity.
One prominent explanation is provided by chelation theory . According to this theory, chelation reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring. maxwellsci.com This process increases the lipophilic nature of the metal complex, making it easier for the complex to cross the lipid layers of cell membranes, thereby enhancing its biological potency compared to the free ligand. maxwellsci.com For example, the antibacterial activity of Schiff base ligands derived from N-amino quinoline-2-one was found to be significantly higher in their metal complexes. maxwellsci.com
In the realm of catalysis, coordination to a metal can activate otherwise inert bonds within the ligand or a substrate. For instance, rhodium-catalyzed C-O bond activation of an 8-quinolinyl ester has been developed for the intramolecular oxyacylation of alkenes. researchgate.net The quinoline group acts as a directing group, bringing the substrate into proximity with the metal center and facilitating the catalytic cycle. The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the efficiency of the catalyst. researchgate.net Studies on Fe and Co complexes with phosphino-quinoline-pyridine ligands for hydrosilylation reactions have shown that the rigid, planar ligand framework is key to the catalytic activity. acs.org Reduction of the metal pre-catalyst generates the active species, and the choice of metal (Fe vs. Co) was found to dictate the reaction pathway, favoring either hydrosilylation or dehydrogenative silylation. acs.org These findings highlight how the ligand architecture and the metal-ligand interaction are fundamental to controlling the mechanism and outcome of catalytic reactions.
Emerging Research Areas and Advanced Applications
Catalysis Research: Ligands in Homogeneous and Heterogeneous Catalysis
The quinolinone core structure is a prominent feature in the design of ligands for both homogeneous and heterogeneous catalysis. The presence of nitrogen and oxygen atoms provides excellent coordination sites for metal ions, influencing the catalytic activity and selectivity of the resulting complexes.
In homogeneous catalysis , derivatives of 8-hydroxyquinoline (B1678124), a structural isomer of quinolin-1(2H)-ol, have been shown to form stable complexes with various metals. For instance, copper(II) complexes with quinoline-derived ligands effectively catalyze the oxidation of catechol to o-quinone, mimicking the activity of catechol oxidase enzymes. mdpi.comscilit.com The catalytic efficiency in these systems is highly dependent on the nature of the ligand's substituents and the counter-ions of the copper salt, with weakly coordinating anions like acetate (B1210297) leading to higher activity. mdpi.comscilit.com Studies have demonstrated that complexes of Cu(OAc)₂, when combined with ligands like 2-chloroquinoline-3-carbohydrazide, exhibit significantly higher catalytic rates compared to those with other copper salts such as CuCl₂. mdpi.com Similarly, new Schiff bases of 8-hydroxyquinoline complexed with Cu(II) and Zn(II) have been synthesized and characterized for their catalytic potential. acs.org
In the realm of heterogeneous catalysis , quinoline (B57606) derivatives are also crucial. Silica-supported iron tetrasulfophthalocyanine catalysts have been used for the clean oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, a key fragment in some antitumor compounds. rsc.org This process highlights the influence of the catalyst support (e.g., amorphous SiO₂ vs. mesoporous MCM-41) on catalytic performance, with turnover frequencies ranging from 215 to 3570 h⁻¹. rsc.org Furthermore, a granular cobalt-based catalyst, prepared in situ, has been employed for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, demonstrating a user-friendly and atom-efficient protocol. researchgate.net
| Catalyst System | Type | Reaction Catalyzed | Key Findings |
| Cu(II) Complexes with Quinoline Derivatives | Homogeneous | Oxidation of catechol to o-quinone | Activity depends on ligand structure and copper salt anion; Cu(OAc)₂ shows high activity. mdpi.comscilit.com |
| Silica-Supported Iron Phthalocyanine | Heterogeneous | Oxidation of 8-hydroxyquinoline | Catalyst support and state of the iron complex (monomer vs. dimer) significantly affect activity and selectivity. rsc.org |
| Granular Cobalt-based Catalyst | Heterogeneous | Hydrogenation of quinolines | Provides an efficient, user-friendly method for producing 1,2,3,4-tetrahydroquinolines. researchgate.net |
| Cu(II) and Zn(II) Schiff Base Complexes | Homogeneous | Potential anticancer activity | Cu(II) complexes showed higher stability and cytotoxicity against malignant melanoma cells than Zn(II) complexes. acs.org |
Development of Chemosensors and Molecular Recognition Mechanisms
The inherent fluorescence and chromophoric properties of the quinoline scaffold make it an excellent platform for the development of chemosensors for detecting various analytes. nih.gov These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net
Quinoline-based chemosensors have been designed for the highly selective and sensitive detection of metal ions. For example:
Copper (Cu²⁺): A quinoline-based probe has been developed for the selective detection of copper ions, providing a colorimetric method to distinguish between cuprous and cupric ions. rsc.org This sensor exhibits a significant fluorescence enhancement upon binding. rsc.org
Zinc (Zn²⁺): Numerous fluorescent sensors for Zn²⁺ have been created using quinoline derivatives. nanobioletters.comnih.gov One such sensor, derived from 2-hydrazinequinoline, shows a color change from blue to bright green in the presence of Zn²⁺, with a detection limit in the nanomolar range. nanobioletters.com Another novel sensor demonstrated a detection limit of 0.53 μM, well below the World Health Organization's standard for drinking water, and its mechanism was explained by chelation-enhanced fluorescence (CHEF). nih.gov
Lead (Pb²⁺): A reversible fluorescent-colorimetric sensor for Pb²⁺ ions was designed using a mono Schiff base of quinoline. nih.gov This sensor provides a rapid "on-off" response with a detection limit as low as 9.9 x 10⁻⁷ M. nih.gov The sensing mechanism involves the enhancement of the ICT process upon complexation. nih.gov
Chromium (Cr³⁺): Ligands based on 8-hydroxyquinolinate have shown promise as chelating agents for Cr³⁺, with marked changes in their UV and fluorescence responses upon complexation. nih.gov
The principle of molecular recognition is fundamental to how these chemosensors function. researchgate.net The sensor molecule is designed with a specific "pocket" or binding site that is structurally and electronically complementary to the target analyte. nih.gov This specific interaction, often involving the formation of coordination bonds between the quinoline's heteroatoms and the metal ion, triggers a conformational change in the sensor molecule. This change alters the electronic properties of the fluorophore/chromophore, leading to a detectable signal such as a change in color or fluorescence intensity. nih.govresearchgate.net
| Sensor Base | Target Analyte | Detection Principle | Detection Limit |
| Quinoline Mono Schiff Base | Pb²⁺ | Colorimetric & "On-Off" Fluorescence (ICT) | 9.9 x 10⁻⁷ M nih.gov |
| 2-Hydrazinequinoline Derivative | Zn²⁺ | Colorimetric & Fluorescence | 220.6 nM nanobioletters.com |
| Quinoline Derivative (XYQ) | Zn²⁺ | Fluorescence "Turn-On" (CHEF) | 0.53 µM nih.gov |
| Quinoline Moiety Probe | Cu²⁺/Cu⁺ | Colorimetric & Fluorescence Enhancement | Not specified rsc.org |
| 8-Hydroxyquinolinate Ligands | Cr³⁺ | UV & Fluorescence changes | Not specified nih.gov |
Photochromic and Optoelectronic Applications of Quinolinone Systems
The conjugated system of quinolinone lends itself to applications in photo-responsive materials. Photochromism , the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property being explored.
Research has shown that certain quinolinone derivatives can form a photochromic three-state system. nih.govacs.org Upon irradiation with specific wavelengths of light, a quinolinone can reversibly convert to its enol tautomer (this compound) and a cyclobutenol form. nih.govacs.org The relative ratio of these three components can be controlled by the wavelength of the light used, making it a switchable system. nih.govacs.org The underlying mechanism for photochromism in many quinoline derivatives involves an initial intramolecular excited-state proton transfer, followed by intersystem crossing and a rotational change to produce the colored photochromic form. acs.org More recent work has leveraged the N-methyl-quinolinone motif for [2π+2π] photocycloadditions, creating a system for controlled and reversible photoligation that can be translated to macromolecular structures like polymers. nih.gov
In optoelectronics , quinoline-based compounds are valued for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.gov These properties make them desirable for use in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. nih.gov The quinoline moiety often acts as an electron-acceptor unit in donor-acceptor (D-A) type molecules designed for nonlinear optical (NLO) applications. rsc.org By pairing quinoline with an electron-donating moiety like carbazole, researchers have designed compounds with enhanced intramolecular charge transfer, which is crucial for a significant NLO response. nih.govrsc.org Such materials are promising for use in advanced photonic devices. nih.gov The polysubstituted quinoline framework is frequently found in optoelectronic materials where the precise substitution pattern dictates the physicochemical function. acs.org
Advanced Material Science Applications (e.g., in functional materials)
The versatility of the quinoline scaffold makes it a significant component in the field of advanced materials science. researchgate.net Functionalized quinoline derivatives are integral to the development of a wide range of functional materials due to their unique electronic, optical, and biological properties. nih.govacs.org
Applications include:
Luminescent Materials: The intrinsic photoactive properties of the conjugated 2-quinolone system are investigated for use in luminescent materials and optical brighteners. researchgate.net
Functional Polymers: Quinolinone's ability to undergo reversible photocycloaddition reactions is being used to create responsive polymer materials. nih.gov These materials can feature covalent bonds that form and cleave on demand with light, leading to applications in areas like controlled drug release or self-healing materials. nih.gov
Supramolecular Architectures: The quinoline ring's ability to participate in π–π stacking interactions is used to construct complex supramolecular structures. rsc.org For example, a ligand combining quinoline and pyrazole (B372694) rings has been shown to self-assemble into one- and two-dimensional networks through a combination of π–π stacking and C–H···π interactions. rsc.org Such controlled self-assembly is critical for designing crystalline materials with specific functions.
UV Absorbers: Certain quinoline-2,4-dione based compounds can act as UV absorbers, offering potential for the protection and modification of both natural and synthetic materials. researchgate.net
Nanomedicine: The quinoline heterocycle is considered a valuable "tool box" in nanomedicine, with applications emerging from its diverse functionalities. rsc.org For instance, the UV absorption properties of quinoline derivatives and their ability to be encapsulated in liposomes are being studied for pharmaceutical applications. mdpi.com
The continuous development of new synthetic strategies, including metal-free and transition-metal-catalyzed methods, allows for the precise functionalization of the quinoline core, paving the way for the creation of new materials with tailored properties. nih.govacs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
